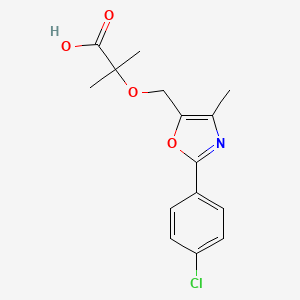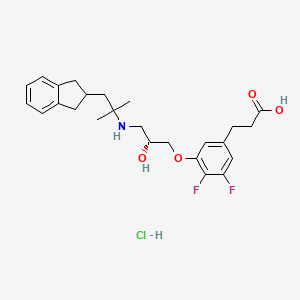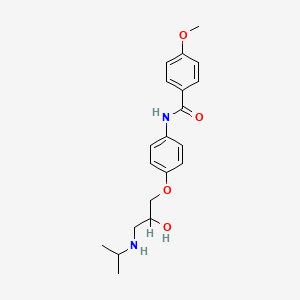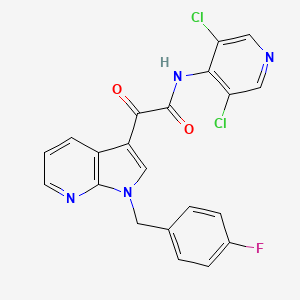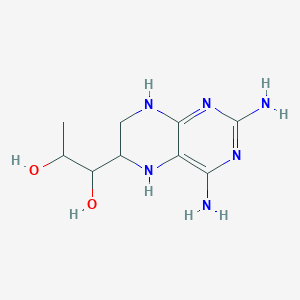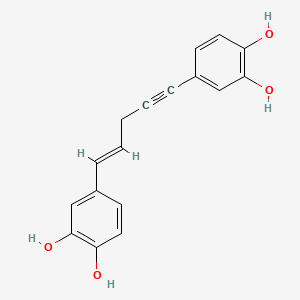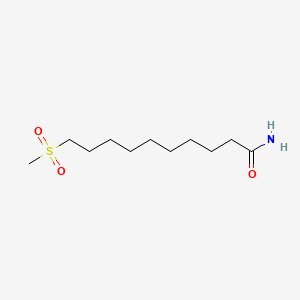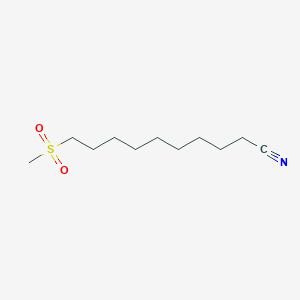
Perflubrodec
Übersicht
Beschreibung
Perflubrodec, also known as Perfluorodecyl Bromide, is a compound with the molecular formula BrC10F21 . It has a molecular weight of 598.98 g/mol . It is a component of an artificial perfluorochemical-based oxygen carrier called Oxygent .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane . The InChI representation is InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 . The Canonical SMILES representation is C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 598.98 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 21 .
Wissenschaftliche Forschungsanwendungen
Sauerstofftherapie für chirurgische Patienten
Perflubrodec ist eine Komponente eines künstlichen, auf Perfluorchemikalien basierenden Sauerstoffträgers namens Oxygent™ . Dieses Produkt ist sicher, universell kompatibel mit allen Blutgruppen und leicht verfügbar . Es wird erwartet, dass es eine wichtige Rolle bei der Linderung der zunehmenden Häufigkeit von Spenderblutmangel spielen wird . Diese Mittel würden auch mehrere transfusionsbedingte Sicherheitsbedenken vermeiden und könnten so die Praxis der Transfusionsmedizin in Zukunft grundlegend verändern .
Künstlicher Blutersatz
This compound wurde aktiv bei der Entwicklung von 'künstlichem Blut' eingesetzt . Das Ziel ist es, ein Produkt zu schaffen, das sicher, universell kompatibel mit allen Blutgruppen und leicht verfügbar ist . Dies könnte besonders nützlich in Notfallsituationen sein, in denen es einen Mangel an Spenderblut gibt .
Vermeidung von transfusionsbedingten Sicherheitsbedenken
Die Verwendung von this compound in Blutersatzstoffen könnte dazu beitragen, mehrere transfusionsbedingte Sicherheitsbedenken zu vermeiden . Dazu gehören das Risiko der Übertragung von Viruserkrankungen und tödliche hämolytische Transfusionsreaktionen aufgrund von Sachbearbeitungsfehlern .
Potenzielle Lösung für Blutknappheit
Auf this compound basierende Blutersatzstoffe werden voraussichtlich eine wichtige Rolle bei der Linderung der zunehmenden Häufigkeit von Spenderblutmangel spielen . Dies könnte besonders vorteilhaft in Notfallsituationen sein, in denen ein hoher Bedarf an Blut besteht .
Kompatibilität mit allen Blutgruppen
Auf this compound basierende Blutersatzstoffe sind universell kompatibel mit allen Blutgruppen . Dies macht sie zu einer vielseitigen Lösung, die in einer Vielzahl von Situationen eingesetzt werden kann .
Zukunft der Transfusionsmedizin
Die Verwendung von this compound in Blutersatzstoffen könnte die Praxis der Transfusionsmedizin in Zukunft grundlegend verändern . Durch die Vermeidung mehrerer transfusionsbedingter Sicherheitsbedenken und die Linderung der zunehmenden Häufigkeit von Spenderblutmangel könnte this compound das Feld revolutionieren .
Wirkmechanismus
Target of Action
Perflubrodec, also known as PERFLUORODECYL BROMIDE, is primarily used as a component of an artificial perfluorochemical-based oxygen carrier known as OXYGENT . The primary targets of this compound are the body’s oxygen transport mechanisms, where it enhances oxygen transport .
Mode of Action
This compound operates by being part of gas-filled microspheres that are injected or infused into the body . When these microspheres are exposed to ultrasound waves, they resonate and “echo” strong signals back to the ultrasound machine . The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to oxygen transport. As a component of an artificial oxygen carrier, this compound plays a role in enhancing the body’s oxygen transport mechanisms .
Pharmacokinetics
It is known that this compound is a component of the OXYGENT formulation, which also contains perflubron (perfluorooctyl bromide, C8F17Br) as the principal perfluorochemical and a small quantity of this compound to stabilize particle size growth during storage .
Result of Action
The primary result of this compound’s action is the enhancement of oxygen transport in the body . This is achieved by increasing the contrast in ultrasound images, which may aid in the diagnosis and treatment of various medical conditions .
Biochemische Analyse
Biochemical Properties
Perflubrodec plays a significant role in biochemical reactions, particularly in the context of oxygen transport The compound interacts with various biomolecules, primarily through its capacity to carry and deliver oxygen
Cellular Effects
This compound influences cell function by enhancing oxygen delivery, which is crucial for various cellular processes It can impact cell signaling pathways, gene expression, and cellular metabolism, primarily by influencing the availability of oxygen
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to carry and deliver oxygen It exerts its effects at the molecular level by interacting with oxygen molecules and transporting them to where they are needed
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the oxygen transport metabolic pathway
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in oxygen transport
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAULFRGWRHHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC10F21, C10BrF21 | |
| Record name | Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184725 | |
| Record name | Perflubrodec | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307-43-7 | |
| Record name | Perfluorodecyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubrodec [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubrodec | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromohenicosafluorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUBRODEC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4818HEA280 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[11-Hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B1679514.png)

